N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 688336-91-6
VCID: VC5561709
InChI: InChI=1S/C17H13ClFN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
SMILES: C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Cl
Molecular Formula: C17H13ClFN3OS
Molecular Weight: 361.82

N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

CAS No.: 688336-91-6

Cat. No.: VC5561709

Molecular Formula: C17H13ClFN3OS

Molecular Weight: 361.82

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 688336-91-6

Specification

CAS No. 688336-91-6
Molecular Formula C17H13ClFN3OS
Molecular Weight 361.82
IUPAC Name N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C17H13ClFN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
Standard InChI Key UYBSJCNZCDOVEJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, reflects its intricate structure:

  • A central imidazole ring (positions 1 and 2 substituted) serves as the scaffold.

  • 4-Fluorophenyl and 4-chlorophenyl groups are attached to the imidazole’s nitrogen and acetamide side chain, respectively.

  • A thioether bridge (-S-) links the imidazole to the acetamide moiety.

Table 1: Key Molecular Properties

PropertyValue
CAS Number688336-91-6
Molecular FormulaC₁₇H₁₃ClFN₃OS
Molecular Weight361.82 g/mol
IUPAC NameN-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Cl
InChIKeyUYBSJCNZCDOVEJ-UHFFFAOYSA-N

The presence of chlorine and fluorine atoms enhances electronegativity, potentially influencing binding interactions in biological systems. The thioether linkage introduces conformational flexibility, while the acetamide group may participate in hydrogen bonding.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from structurally related compounds:

Step 1: Imidazole Ring Formation

  • Condensation Reaction: 4-Fluoroaniline reacts with glyoxal in acidic conditions to form the imidazole core.

  • Substitution: Introduction of the thioether group at position 2 via nucleophilic displacement using mercaptoacetamide derivatives.

Step 2: Acetamide Functionalization

  • Coupling Reaction: The chlorophenyl group is introduced via amide bond formation between 4-chloroaniline and the thioether-linked intermediate.

Table 2: Representative Reaction Conditions

ParameterOptimal Range
Temperature80–100°C
SolventDimethylformamide (DMF)
CatalystTriethylamine
Reaction Time12–24 hours

Step 3: Purification

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients isolates the product.

  • Recrystallization: Methanol/water mixtures yield high-purity crystals.

Yield and Scalability

Reported yields for analogous syntheses range from 45–60%, limited by side reactions at the imidazole’s reactive nitrogen sites. Scalability challenges include:

  • Sensitivity of the thioether group to oxidation.

  • Steric hindrance during aryl group coupling.

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (logP ≈ 3.2 predicted), requiring DMSO or ethanol for dissolution.

  • Stability: Susceptible to photodegradation due to the thioether moiety; storage under inert gas (N₂/Ar) recommended.

Crystallographic Data

Single-crystal X-ray diffraction data are unavailable, but molecular modeling predicts:

  • Planarity: The imidazole and adjacent phenyl rings adopt a near-planar conformation.

  • Intermolecular Interactions: C–H···O hydrogen bonds between acetamide carbonyls and aromatic hydrogens stabilize the crystal lattice.

Analytical and Regulatory Considerations

Quality Control

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) confirms ≥95% purity.

  • Impurity Profiling: LC-MS identifies byproducts from incomplete coupling or oxidation.

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